N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide
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Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine , which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. In general, [1,2,4]triazolo[4,3-a]pyrazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications
Quantitative Analysis
A study developed a quantification method for a closely related compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using nonaqueous potentiometric titration. The method's validation confirmed its linearity, accuracy, and precision, meeting the acceptance criteria for these measures (Netosova et al., 2021).
Synthetic Applications
One study outlined a one-pot procedure for the synthesis of substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones, demonstrating the compound's relevance in multicomponent synthesis processes (Thirupaiah & Vedula, 2014).
Antibacterial Activity
A series of compounds, including those bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4-triazole-3-thione moieties, were synthesized and showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlights the potential bioactivity of compounds structurally related to N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide (Nayak & Poojary, 2020).
Future Directions
Properties
IUPAC Name |
N-butyl-2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-4-9-23(2)16(26)13-28-19-22-21-17-18(27)24(10-11-25(17)19)12-14-5-7-15(20)8-6-14/h5-8,10-11H,3-4,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACLADZAKKYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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